
8-Bromo-3,7-difluoro-2-méthoxy-1,5-naphthyridine
Vue d'ensemble
Description
8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine is a synthetic compound belonging to the family of quinoline derivatives. It has a molecular formula of C9H5BrF2N2O and a molecular weight of 275.05 g/mol
Applications De Recherche Scientifique
8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
It is known that 1,5-naphthyridine derivatives, to which this compound belongs, exhibit a variety of biological activities . These compounds often interact with biological targets through the formation of metal complexes .
Mode of Action
1,5-naphthyridines are known to react readily with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and form metal complexes . These interactions can lead to changes in the target molecules, potentially influencing their function.
Analyse Biochimique
Biochemical Properties
8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to form complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction. These interactions are crucial for understanding the compound’s potential therapeutic applications .
Cellular Effects
The effects of 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases and phosphatases, which are key regulators of cell signaling. Additionally, 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine can alter the expression of genes involved in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This compound may also inhibit or activate enzymes by interacting with their active sites or allosteric sites. Furthermore, 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine can influence gene expression by modulating transcription factors and other regulatory proteins .
Dosage Effects in Animal Models
The effects of 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s efficacy and safety are balanced. Understanding the dosage effects is crucial for determining the optimal therapeutic window for 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine .
Metabolic Pathways
8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can influence metabolic flux and alter the levels of specific metabolites. Understanding the metabolic pathways of 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine is essential for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is crucial for predicting the compound’s bioavailability and therapeutic efficacy .
Subcellular Localization
8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine is essential for elucidating its mechanism of action and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-naphthyridine derivatives, including 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine, can be achieved through various methods such as cyclization reactions, inter- and intramolecular cycloaddition processes, and cross-coupling reactions . For instance, the hydroboration of vinyl oxabicyclooctane followed by Suzuki coupling with 8-bromo-1,5-naphthyridine, mediated by Pd(PPh3)4 and K3PO4, is one such method .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic aromatic substitution due to the presence of halogen atoms.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which is facilitated by palladium catalysts.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the naphthyridine core.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Strong Bases: Such as K3PO4, used in Suzuki coupling.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield various substituted naphthyridine derivatives with different functional groups attached.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Naphthyridine Derivatives: Such as 2-methyl-3-methoxy-1,5-naphthyridine.
Quinoline Derivatives: Compounds with similar core structures but different substituents.
Uniqueness
8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine is unique due to the presence of bromine and fluorine atoms, which impart distinct chemical properties and reactivity. These substituents can influence the compound’s biological activity and its suitability for various applications.
Propriétés
IUPAC Name |
8-bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF2N2O/c1-15-9-4(11)2-6-8(14-9)7(10)5(12)3-13-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPZXHLTXGGNIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=N1)C(=C(C=N2)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50737435 | |
| Record name | 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943025-91-0 | |
| Record name | 8-Bromo-3,7-difluoro-2-methoxy-1,5-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50737435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
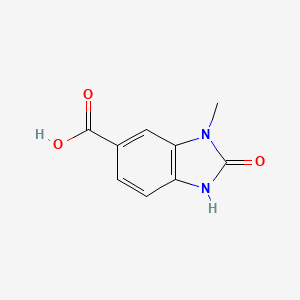
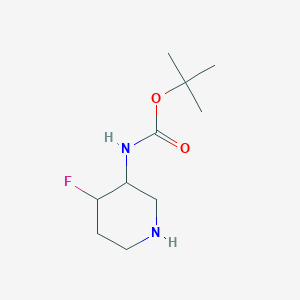
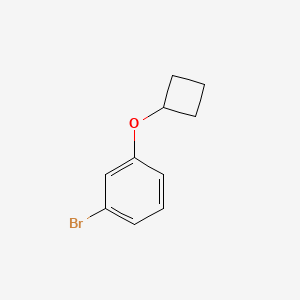
![7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1376323.png)

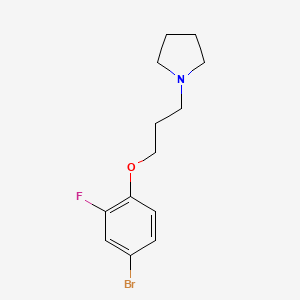
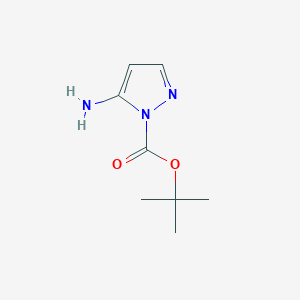
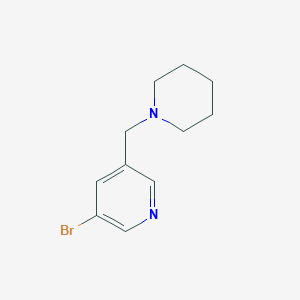
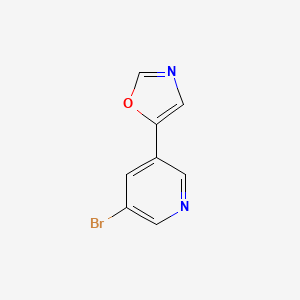
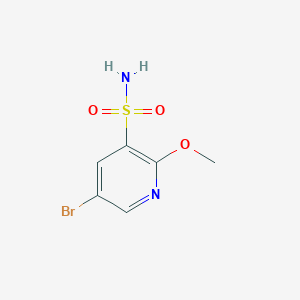
![[1-(2-Oxo-2-phenyl-ethylcarbamoyl)-ethyl]-carbamic acid benzyl ester](/img/structure/B1376335.png)
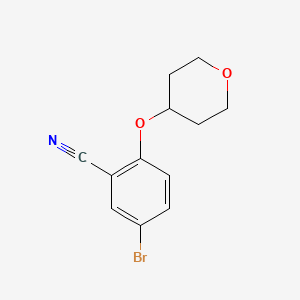

![5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1376343.png)
